

Nifursol and its Metabolites in Poultry Tissues: An In-depth Technical Guide

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Compound of Interest

Compound Name: Nifursol

Cat. No.: B119564

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Introduction

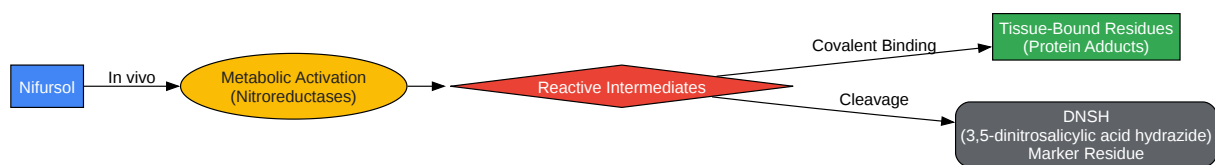
Nifursol, a nitrofuran antibiotic, has been historically used as a feed additive in poultry, primarily for the prevention of histomoniasis (blackhead disease) in turkeys.[1][2][3] However, due to concerns over the potential carcinogenic effects of its residues on human health, the use of **nifursol** and other nitrofurans in food-producing animals has been banned in many jurisdictions, including the European Union.[4][5][6] This ban necessitates robust analytical methods to monitor for the illegal use of this compound.

Upon administration, **nifursol** is rapidly metabolized in poultry.[7][8][9] The parent compound disappears from tissues within a few days after treatment cessation.[1][8] However, its metabolites can bind to tissue proteins and persist for extended periods, making them key markers for detecting **nifursol** use.[5][7][8] The primary and marker metabolite of **nifursol** is 3,5-dinitrosalicylic acid hydrazide (DNSH), also referred to as DSH.[9][10][11][12][13] This guide provides a comprehensive overview of **nifursol** metabolism in poultry, quantitative data on tissue residues, and detailed experimental protocols for their detection and quantification.

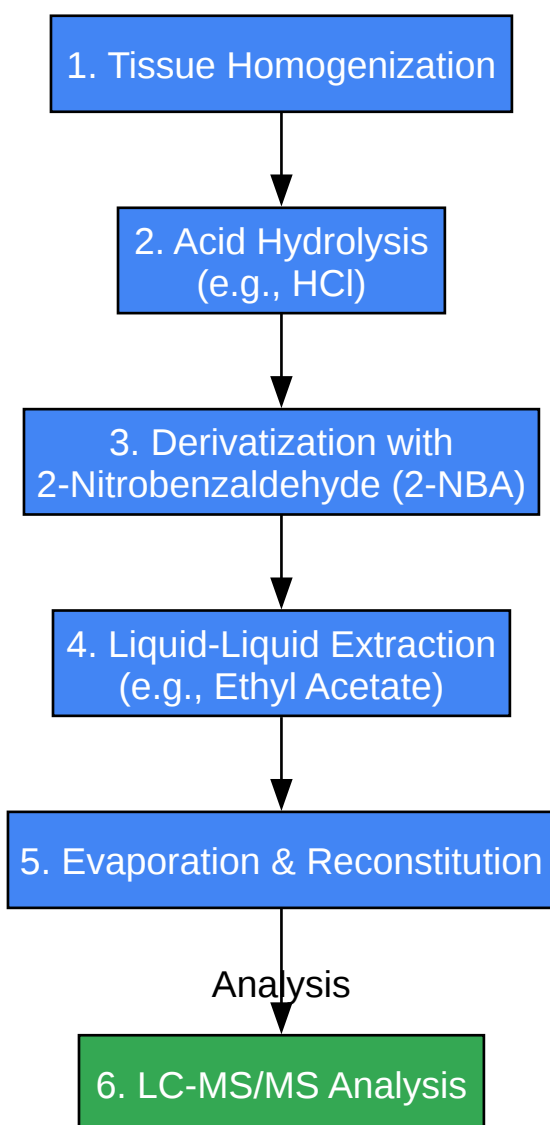
Metabolism of Nifursol in Poultry

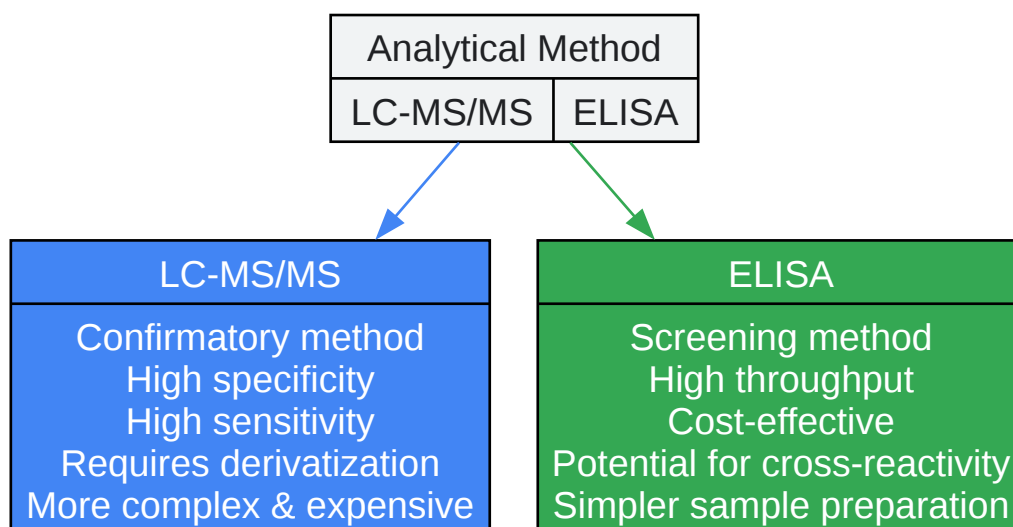
The metabolism of **nifursol** in poultry primarily involves the reduction of the 5-nitrofuranyl ring, leading to the formation of reactive intermediates that can covalently bind to cellular macromolecules, including proteins. This process results in the formation of tissue-bound

residues. The side chain, 3,5-dinitrosalicylic acid hydrazide (DNSH), is released from the parent molecule and becomes the stable, detectable marker residue. While the complete metabolic cascade is complex, the key transformation is the cleavage of the bond linking the nitrofuranyl ring to the DNSH side chain.



Sample Preparation





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